molecular formula C29H38N2O2 B10865085 11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10865085
M. Wt: 446.6 g/mol
InChI Key: HVSHJMSHWGEBHG-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a fused bicyclic system comprising two benzene rings and a seven-membered diazepine ring. The structural uniqueness arises from:

Properties

Molecular Formula

C29H38N2O2

Molecular Weight

446.6 g/mol

IUPAC Name

6-(3,5-ditert-butyl-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H38N2O2/c1-27(2,3)18-13-17(14-19(26(18)33)28(4,5)6)25-24-22(15-29(7,8)16-23(24)32)30-20-11-9-10-12-21(20)31-25/h9-14,25,30-31,33H,15-16H2,1-8H3

InChI Key

HVSHJMSHWGEBHG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through a cyclization reaction involving appropriate diamine and diketone precursors under acidic or basic conditions.

    Introduction of the 3,5-di-tert-butyl-4-hydroxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 3,5-di-tert-butyl-4-hydroxybenzene and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the diazepinone core can be reduced to form a corresponding alcohol.

    Substitution: The tert-butyl groups can undergo substitution reactions with strong electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Strong electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to various derivatives with enhanced properties.

Biology

Research indicates that the compound may possess antioxidant properties due to the presence of the hydroxyl group. This characteristic is essential for neutralizing free radicals and preventing oxidative stress.

Medicine

The compound has been explored for its potential therapeutic applications:

  • Anti-inflammatory effects : It may inhibit specific enzymes involved in inflammatory pathways.
  • Neuroprotective properties : Studies suggest that it could interact with neuronal receptors to protect against neurodegenerative diseases such as Alzheimer's.

Antioxidant Activity

A study evaluated the antioxidant capacity of related compounds using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays. Results indicated significant radical scavenging activity.

Enzyme Inhibition

Research highlights that analogs of this compound exhibit mixed-type reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is vital for developing treatments for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Neuroprotection: It may interact with neuronal receptors and signaling pathways to protect against neurodegenerative processes.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₃₄H₄₃N₂O₂
  • Molecular Weight : ~524.7 g/mol (estimated based on analogs)
  • Synthetic Routes : Multi-step organic synthesis involving cyclization reactions, often starting with condensation of substituted anilines and ketones, followed by functionalization of the diazepine core .

Comparison with Similar Compounds

The dibenzo[b,e][1,4]diazepin-1-one scaffold is highly modular, with variations in substituents significantly altering chemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity References
Target Compound 3,5-di-tert-butyl-4-hydroxyphenyl; 3,3-dimethyl ~524.7 High steric bulk, antioxidant potential Antioxidant, potential neuroprotective effects
11-[4-(diethylamino)phenyl]-3-phenyl-10-propanoyl-... Diethylamino, phenyl, propanoyl ~478.6 Electron-rich substituents Studied for CNS interactions and material science applications
3-(3-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-... Trifluoromethyl, methoxyphenyl ~500.5 Enhanced lipophilicity (CF₃) Improved binding affinity in hydrophobic pockets
11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-... Bromo, ethoxy, thiophenyl ~550.4 Halogen bonding, sulfur interactions Antimicrobial, anticancer research
11-(4-tert-butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-... tert-butylphenyl, phenylcarbonyl 478.6 Acyl group for hydrogen bonding Material science (optical/electronic properties)
10-butyryl-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-... Trimethoxyphenyl, butyryl ~538.6 Increased solubility (methoxy groups) Antiproliferative activity

Key Findings from Comparative Studies:

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (e.g., CF₃, nitro) : Enhance stability and binding to hydrophobic enzyme pockets, as seen in analogs like 3-(3-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-... .
  • Bulkier Groups (e.g., tert-butyl) : Improve antioxidant capacity but may reduce metabolic stability due to steric hindrance .

Biological Activity Trends :

  • Compounds with halogen atoms (e.g., bromo) exhibit stronger antimicrobial properties, likely due to membrane disruption .
  • Thiophenyl or thienyl substituents (e.g., in and ) enhance interactions with sulfur-binding enzymes, relevant in anticancer research .

Material Science Applications: Analogs with electron-donating groups (e.g., methoxy, dimethylamino) show promise in organic semiconductors due to tunable electronic profiles .

Biological Activity

The compound 11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule that has garnered attention for its biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3,5-di-tert-butyl-benzaldehyde with acetophenone in the presence of sulfuric acid as a catalyst. The reaction is typically conducted in methanol under reflux conditions. The product is then crystallized to yield pure compound with a reported yield of approximately 67% .

Antioxidant Properties

The compound exhibits significant antioxidant activity. Studies have shown that derivatives containing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety demonstrate strong free radical scavenging capabilities. For instance, compounds with this structure have been evaluated using various assays such as ABTS and FRAP, indicating their potential to inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

Research indicates that the title compound and its derivatives possess anti-inflammatory properties. The presence of the hydroxyl group in the 4-hydroxyphenyl structure contributes to this effect by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .

Neuroprotective Activity

Recent studies suggest that compounds similar to 11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one may exhibit neuroprotective effects. They have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the treatment of neurodegenerative diseases such as Alzheimer’s . The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various tert-butylphenol derivatives using in vitro assays. The results indicated that compounds with higher tert-butyl substitutions exhibited enhanced radical scavenging activity compared to their less substituted counterparts. Specifically, the compound demonstrated IC50 values indicating effective inhibition of oxidative stress markers in cellular models .

Case Study 2: Neuroprotective Mechanisms

In another study focused on neuroprotection, derivatives of 11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one were tested against Aβ-induced toxicity in SH-SY5Y neuroblastoma cells. The findings revealed that these compounds significantly improved cell viability and reduced apoptosis markers when compared to untreated controls .

Comparative Analysis

PropertyCompound NameActivity Level
Antioxidant11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-2...High
Anti-inflammatorySimilar derivativesModerate to High
NeuroprotectiveSimilar derivativesModerate

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antioxidant properties of this compound?

  • Methodological Answer : Systematic SAR studies should: (i) Synthesize derivatives with varying substituents on the phenolic ring (e.g., nitro, methoxy, sulfonyl) to modulate electron-donating capacity. (ii) Assess radical scavenging activity via DPPH/ABTS assays, correlating IC50 values with Hammett σ constants of substituents. (iii) Perform density functional theory (DFT) calculations to predict bond dissociation enthalpies (BDEs) of the phenolic O–H group, as lower BDEs correlate with enhanced antioxidant activity. Reference compounds like 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene (CAS 1709-70-2) provide benchmark data for comparative analysis .

Q. What experimental strategies resolve contradictions in reported bioactivity data for dibenzo[b,e][1,4]diazepinone derivatives?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions or impurity profiles. To address this: (i) Validate purity (>98%) via HPLC-MS and <sup>1</sup>H/<sup>13</sup>C NMR. (ii) Standardize bioassays using reference compounds (e.g., BHT for antioxidant studies, triclosan for antimicrobial tests) . (iii) Employ multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, pH) across studies .

Q. How can computational modeling predict the environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Use the EPI Suite™ software to estimate partition coefficients (log P), biodegradation probability, and bioaccumulation potential. Molecular dynamics (MD) simulations can model interactions with soil organic matter or aquatic humic acids, while Quantitative Structure-Activity Relationship (QSAR) models predict toxicity to Daphnia magna or algae . Experimental validation via OECD Test Guideline 307 (soil degradation) is recommended for high-risk predictions.

Methodological Considerations for Experimental Design

Q. What statistical frameworks are appropriate for multi-factor optimization in synthesis?

  • Methodological Answer : A split-split-plot design (as used in agricultural chemistry studies) is effective for optimizing reaction parameters (e.g., temperature, catalyst loading, solvent). For example:
  • Main plots : Temperature (60°C, 80°C, 100°C).
  • Subplots : Catalyst (Cu(II), Pd/C, FeCl3).
  • Sub-subplots : Solvent (DMF, THF, toluene).
    Analyze results using ANOVA with post-hoc Tukey tests to identify significant interactions .

Q. How should researchers address challenges in characterizing low-abundance degradation products?

  • Methodological Answer : Couple HPLC with high-resolution mass spectrometry (HRMS, e.g., Q-TOF) and tandem MS/MS for structural elucidation. For trace-level analytes, employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to enhance recovery rates. Isotopic labeling (e.g., <sup>13</sup>C-phenolic group) aids in tracking transformation pathways .

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